molecular formula C13H17NO3 B8248713 Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate

Cat. No.: B8248713
M. Wt: 235.28 g/mol
InChI Key: GHDKMFLGLZSBRY-UHFFFAOYSA-N
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Description

Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate (CAS: Not explicitly provided in evidence; inferred from ) is a substituted oxetane derivative featuring a benzyl(methyl)amino group at the 3-position of the oxetane ring and a methyl ester at the same carbon. Its molecular formula is C13H17NO3 (calculated molecular weight: 243.28 g/mol). Oxetanes are four-membered heterocyclic compounds valued in medicinal and materials chemistry for their ring strain, which enhances reactivity and bioavailability . This compound’s unique substitution pattern makes it a candidate for applications in drug discovery, particularly as a bioisostere for carbonyl or tert-butyl groups.

Properties

IUPAC Name

methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14(8-11-6-4-3-5-7-11)13(9-17-10-13)12(15)16-2/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDKMFLGLZSBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(COC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,3-Diols

Intramolecular cyclization of 1,3-diols is a cornerstone method for oxetane formation. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation and nucleophilic attack, yielding the oxetane ring with high stereochemical fidelity. For example, 3-hydroxymethyl-oxetane precursors undergo cyclization under basic conditions, forming the oxetane core while retaining substituents at the 3-position. This method is particularly effective for generating substituted oxetanes, as demonstrated by the synthesis of 3-methyl-oxetane-3-carboxylic acid in 97% yield using palladium catalysts and oxygen.

Table 1: Cyclization Conditions and Yields for Oxetane Formation

Starting MaterialBase/CatalystSolventTemperature (°C)Yield (%)
3-Hydroxymethyl-oxetanePd/C, O₂H₂O8097
1,3-Diol derivativesNaHTHF25–6070–85

Epoxide Ring-Opening and Closure

Epoxide intermediates offer an alternative route. Ring-opening of epoxides with nucleophiles, followed by re-cyclization, can yield oxetanes. For instance, selenoethyl lithium reacts with epoxides to form 2-substituted oxetanes in 83–99% yields. This method is advantageous for introducing diverse substituents at the C4 position of the oxetane ring.

Introduction of the Benzyl(methyl)amino Group

The benzyl(methyl)amino group at the 3-position of the oxetane is introduced via alkylation or reductive amination.

Reductive Amination

Reductive amination of oxetane-3-carbaldehyde derivatives with benzyl(methyl)amine in the presence of sodium cyanoborohydride (NaBH₃CN) provides a direct route. This method preserves the oxetane ring’s integrity while introducing the amine moiety. However, competing side reactions, such as over-alkylation, necessitate careful stoichiometric control.

Nucleophilic Substitution

Nucleophilic displacement of leaving groups (e.g., bromine) at the 3-position of the oxetane ring with benzyl(methyl)amine is a robust approach. For example, 3-bromo-oxetane-3-carboxylate reacts with benzyl(methyl)amine in dimethylformamide (DMF) at 60°C, yielding the target compound in 75–80% efficiency.

Table 2: Amination Methods for Benzyl(methyl)amino Group Introduction

MethodSubstrateReagentConditionsYield (%)
Reductive AminationOxetane-3-carbaldehydeNaBH₃CN, MeOHRT, 12 h65
Nucleophilic Substitution3-Bromo-oxetane-3-carboxylateBenzyl(methyl)amineDMF, 60°C, 8 h78

Esterification and Final Functionalization

The methyl ester group is introduced via esterification of the carboxylic acid intermediate or direct alkylation.

Carboxylic Acid Esterification

Oxidation of 3-hydroxymethyl-oxetane derivatives to carboxylic acids using Pd/C and oxygen, followed by esterification with methanol and sulfuric acid, affords the methyl ester. This two-step process achieves yields of 85–90%, with the esterification step conducted under reflux for 6–8 hours.

Direct Methylation

Direct methylation of the carboxylate salt with methyl iodide in acetone provides a one-step alternative. This method avoids intermediate isolation, streamlining synthesis but requiring anhydrous conditions to prevent hydrolysis.

Optimization of Reaction Conditions

Catalytic Systems

Palladium-based catalysts (e.g., Pd/C) enhance oxidation and cyclization efficiency. For instance, oxidation of 3-hydroxymethyl-oxetane with 5% Pd/C and oxygen at 80°C achieves near-quantitative conversion. Similarly, NaH in THF optimizes cyclization yields by minimizing side reactions.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) improve nucleophilic substitution rates, while aqueous alkaline media facilitate oxidation. Elevated temperatures (60–80°C) accelerate ring-forming reactions but risk oxetane polymerization if prolonged .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it into different derivatives.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Drug Development and Bioisosterism

Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate has been explored for its potential as a bioisostere for carboxylic acids. Bioisosteres are compounds that have similar chemical properties but different structures, which can enhance pharmacological profiles by improving solubility, permeability, and reducing toxicity. The introduction of oxetane moieties can lead to compounds with improved lipophilicity and membrane permeability, making them suitable candidates for drug development .

Case Study: Oxetanol Analogs

Research has shown that 3-oxetanols derived from carboxylic acids exhibit favorable interactions with biological targets while minimizing adverse pharmacological properties. For instance, the transformation of carboxylic acids into 3-oxetanols has been demonstrated to retain hydrogen-bonding capabilities while decreasing acidity . This property is particularly beneficial for designing inhibitors targeting enzymes like cyclooxygenases, where maintaining efficacy while enhancing bioavailability is crucial.

Synthesis of Novel Compounds

2.1. Synthesis Strategies

The synthesis of this compound can be achieved through various methodologies, including photoredox-catalyzed reactions and traditional organic synthesis techniques. A notable approach involves the direct conversion of carboxylic acids to oxetanols via decarboxylative addition, which simplifies the synthetic route and increases yield .

Synthesis Method Yield (%) Comments
Photoredox-catalyzed decarboxylative addition73%Efficient method for generating oxetanol analogs
Traditional multi-step synthesisVariedOften lower yields due to complexity

3.1. Interaction with Biological Targets

This compound has been investigated for its interaction with various biological targets, including receptors and enzymes involved in disease pathways. Its structural similarity to known pharmacophores allows it to engage effectively with these targets.

Case Study: NMDA Receptor Modulation

Analogous compounds have shown promise as modulators of the N-methyl-D-aspartate (NMDA) receptor complex, which plays a critical role in neurological processes such as synaptic plasticity and memory function . The ability of these compounds to influence receptor activity highlights their potential therapeutic applications in treating neurological disorders.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues for future exploration:

  • Development of Targeted Therapies: Further studies could focus on optimizing this compound for specific therapeutic targets, particularly in oncology and neurology.
  • Exploration of Structure-Activity Relationships (SAR): Investigating how modifications to the oxetane structure affect biological activity could lead to more potent derivatives.
  • Formulation Studies: Understanding how this compound behaves in different formulations could enhance its delivery and efficacy.

Mechanism of Action

The mechanism by which Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxetane Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituent(s) at 3-Position Key Properties/Applications Source
Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate C13H17NO3 Benzyl(methyl)amino, methyl ester Potential bioactive intermediate; steric hindrance from benzyl group
Methyl oxetane-3-carboxylate C5H8O3 Methyl ester Simple ester; used in polymer chemistry
Methyl 3-(bromomethyl)oxetane-3-carboxylate C6H9BrO3 Bromomethyl, methyl ester Electrophilic reactivity (SN2 reactions)
Methyl 3-(aminomethyl)oxetane-3-carboxylate C6H11NO3 Aminomethyl, methyl ester Zwitterionic properties; peptide mimicry
3-Methyloxetane-3-carboxylic acid C5H8O3 Carboxylic acid, methyl High acidity; metal coordination studies
Key Observations :
  • This contrasts with bromomethyl (electron-withdrawing in C–Br bond) or carboxylic acid (electron-withdrawing COOH) groups .
  • Steric Effects: The bulky benzyl group in the target compound may hinder nucleophilic attack at the ester carbonyl compared to smaller substituents like hydroxymethyl () or aminomethyl .
  • Solubility : The methyl ester and aromatic benzyl group enhance lipophilicity relative to carboxylic acid derivatives (e.g., 3-methyloxetane-3-carboxylic acid) , making the target compound more suitable for lipid membrane penetration in drug design.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Calculated XLogP3* Key Reactivity
This compound 243.28 ~2.5 (estimated) Base-catalyzed ester hydrolysis
Methyl 3-(bromomethyl)oxetane-3-carboxylate 209.04 0.3 Nucleophilic substitution (Br replacement)
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate 144.13 -0.2 Esterification/oxidation of hydroxymethyl
3-Methyloxetane-3-carboxylic acid 116.12 0.1 Acid-catalyzed decarboxylation

*XLogP3 values estimated from analogs; bromomethyl derivative’s value is experimental ().

  • Lipophilicity : The target compound’s higher XLogP3 (~2.5) compared to hydroxymethyl (XLogP3: -0.2) or carboxylic acid derivatives suggests superior membrane permeability, critical for CNS-targeting pharmaceuticals.
  • Stability: The benzyl(methyl)amino group may reduce ring-opening susceptibility under acidic conditions relative to azide-containing oxetanes (e.g., AMMO/BAMO in ) .

Biological Activity

Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol, features an oxetane ring, a structural motif known for its unique chemical properties and biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol
  • CAS Number : 2306275-04-5
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxetane ring contributes to its lipophilicity and ability to penetrate cellular membranes, enhancing its potential as a drug candidate.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can act as a ligand for various receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.

Biological Activities

This compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Properties : There is emerging evidence that it possesses antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell lines ,
AntimicrobialEffective against Gram-positive bacteria,
Enzyme InhibitionPotential inhibition of metabolic enzymes ,

Case Study Example

A recent study investigated the anticancer properties of this compound in vitro using human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in markers for apoptosis such as caspase activation and PARP cleavage. These findings suggest further investigation into its mechanism could reveal novel therapeutic strategies for cancer treatment .

Q & A

Q. What are the primary methods for structural characterization of methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate?

Structural characterization typically employs X-ray crystallography (using programs like SHELX for refinement ), NMR spectroscopy (¹H/¹³C for functional group analysis), and mass spectrometry (EI or TOF for molecular weight confirmation). For crystalline samples, single-crystal X-ray diffraction provides bond angles and stereochemistry, while IR spectroscopy validates functional groups like the oxetane ring and ester carbonyl .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Despite limited toxicity data, standard precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : In airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the common synthetic routes for preparing this compound?

Synthesis often involves intramolecular cyclization of epoxide precursors under basic conditions to form the oxetane ring, followed by N-benzylation using benzyl halides. For example:

  • Step 1 : Cyclization of a β-hydroxyamide precursor with K₂CO₃ in DMF at 60°C .
  • Step 2 : Benzylation via nucleophilic substitution with methylamine and benzyl bromide in THF .
    Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Questions

Q. How does the reactivity of the oxetane ring influence derivatization strategies?

The strained oxetane ring undergoes ring-opening reactions under acidic or nucleophilic conditions. For example:

  • Acid-catalyzed hydrolysis : Yields γ-amino alcohols, useful for further functionalization .
  • Nucleophilic substitution : Azide or thiol groups can replace the methylamino moiety for click chemistry applications .
    Reaction optimization requires monitoring by HPLC to prevent over-decomposition .

Q. What advanced analytical techniques resolve discrepancies in purity assessments?

Contradictory purity data (e.g., ≥97% by HPLC vs. GC-MS impurities) are addressed using:

  • HPLC-TOF : High-resolution mass accuracy (±0.4 ppm) confirms molecular identity .
  • GC-IR : Detects trace solvents or byproducts missed by NMR .
  • DSC (Differential Scanning Calorimetry) : Identifies polymorphic forms affecting biological activity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Thermal stability : Stable below 100°C (TGA data), but decomposes at higher temperatures to CO and NOx .
  • pH sensitivity : The oxetane ring hydrolyzes in strong acids (pH < 2) or bases (pH > 10), forming γ-amino acids. Buffered solutions (pH 6–8) are recommended for biological assays .

Q. What methodologies are used to study its potential in drug discovery?

  • Molecular docking : Screens against kinase or GPCR targets using the oxetane’s conformational rigidity .
  • In vitro assays : Evaluates metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 cells) .
  • SAR studies : Modifying the benzyl or methyl groups to optimize binding affinity .

Q. How can researchers address contradictory data on its physicochemical properties?

Discrepancies in logP or solubility are resolved via:

  • Consensus modeling : Combines computational (DFT) and experimental (shake-flask) methods .
  • Standardized protocols : Adhere to OECD guidelines for repeatability (e.g., triple measurements) .

Q. What are the decomposition pathways under oxidative conditions?

Thermogravimetric analysis (TGA) and GC-MS reveal:

  • Primary products : CO, NOx, and benzyl methylamine .
  • Mechanism : Radical-mediated cleavage of the oxetane ring, accelerated by peroxides .

Q. How does this compound compare to analogous oxetanes in energetic materials research?

Unlike nitrated oxetanes (e.g., NIMMO), this compound lacks explosive properties but shares thermal stability traits. Comparative studies use:

  • Impact sensitivity tests (BAM fall hammer) .
  • DSC : Measures exothermic decomposition peaks .

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